![molecular formula C11H9NO2S B2990894 2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid CAS No. 582325-50-6](/img/structure/B2990894.png)
2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid
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Description
2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as MTCP and is a heterocyclic compound that contains a pyridine ring, a thiophene ring, and a carboxylic acid functional group. The synthesis, mechanism of action, and physiological effects of MTCP have been extensively studied, and the compound has shown promising applications in various fields of research.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including 2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid, serve as a valuable class of biologically active compounds. Researchers have investigated their potential as drug candidates due to their diverse pharmacological properties. For instance:
- Anti-inflammatory Properties : Thiophene-based molecules exhibit anti-inflammatory effects, making them relevant for drug development .
- Anticancer Activity : Some thiophene derivatives demonstrate anticancer properties, which could be explored further for targeted therapies .
- Antimicrobial Agents : Thiophenes have been studied as potential antimicrobial agents .
Organic Electronics and Semiconductors
Thiophene-containing compounds play a crucial role in organic electronics. Here’s how:
- Organic Field-Effect Transistors (OFETs) : Thiophene-based materials contribute to the development of OFETs, which are essential for flexible and low-power electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : Thiophenes are used in OLED fabrication, enhancing display technology .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors.
Biological Studies and Target Identification
Researchers have explored the interaction of thiophene derivatives with biological targets:
- Antiproliferative Effects : Copper(II) complexes containing functionalized terpyridines (including thiophene moieties) exhibit antiproliferative effects on ovarian carcinoma cells .
- Protein Binding : The pyridine core of these compounds interacts with specific amino acids in proteins, providing insights for drug design .
Anti-Fibrotic Agents
Novel 2-(pyridin-2-yl)thiophene derivatives have demonstrated anti-fibrotic activity, potentially useful for treating fibrotic diseases .
properties
IUPAC Name |
2-methyl-6-thiophen-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFFJSOIYVQTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833493 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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